Lipophilicity Advantage Over the Methanol Analog: Computed LogP of 1.7 vs. 0.83 Enables CNS Drug-like Physicochemical Profile
3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol exhibits a computed LogP of 1.7, which falls within the optimal CNS drug-like range (LogP 1–3) associated with favorable blood-brain barrier penetration [1]. By contrast, the one-carbon homolog imidazo[1,2-a]pyridin-2-ylmethanol (CAS 82090-52-6) has a computed LogP of 0.83, placing it below the generally accepted lower threshold for passive CNS permeation . The ΔLogP of +0.87 represents a roughly 7.4-fold increase in octanol–water partition coefficient, attributable to the two additional methylene units in the propyl chain. This difference is particularly consequential for the schizophrenia indication targeted by the Takeda patent, where CNS exposure is a prerequisite for engaging striatal PDE10A [2].
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.7 (computed; 3-carbon propyl linker with terminal primary alcohol) |
| Comparator Or Baseline | Imidazo[1,2-a]pyridin-2-ylmethanol (CAS 82090-52-6): LogP = 0.83 (computed; 1-carbon linker with terminal primary alcohol) |
| Quantified Difference | ΔLogP = +0.87 (approximately 7.4-fold higher octanol partitioning) |
| Conditions | Computed LogP values from MolBase (comparator) and Molaid (target), both using XLogP3 or equivalent algorithm |
Why This Matters
Procurement of the propanol analog rather than the methanol analog is essential when the downstream synthetic target requires CNS exposure, as the higher LogP directly influences the probability of crossing the blood-brain barrier.
- [1] Molaid.com. 3-Imidazo[1,2-a]pyridin-2-ylpropan-1-ol | 1357358-17-8 – Computed Properties: LogP = 1.7. Available at: https://www.molaid.com/MS_1425661 (accessed 2026-04-26). View Source
- [2] Hasui T, Fushimi M, Kunitomo J, et al. (Takeda). US Patent 8,883,788 B2. Abstract: PDE10A inhibitor for schizophrenia; striatal PDE10A engagement requires CNS exposure. View Source
